trans-7-Methyl-5-octenoic acid
Overview
Description
Trans-7-Methyl-5-octenoic acid is an organic compound characterized by its unique structure, which includes a methyl group and an octenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7-Methyl-5-octenoic acid typically involves the use of starting materials such as octenoic acid derivatives and methylating agents. One common method includes the alkylation of octenoic acid with methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of precursor compounds, followed by methylation steps. The process is optimized for large-scale production, ensuring cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trans-7-Methyl-5-octenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Trans-7-Methyl-5-octenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-7-Methyl-5-octenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Trans-7-Methyl-5-octenoic acid can be compared with similar compounds such as:
Trans-2-Octenoic acid: Similar in structure but differs in the position of the double bond.
7-Methyl-6-octenoic acid: Similar in structure but differs in the position of the methyl group.
Trans-7-Methyl-5-nonenoic acid: Similar in structure but has an additional carbon in the chain.
Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the methyl group and the double bond in the octenoic acid chain contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
(E)-7-methyloct-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h4,6,8H,3,5,7H2,1-2H3,(H,10,11)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDRLPRUQGXMQ-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61229-06-9 | |
Record name | 5-Octenoic acid, 7-methyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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